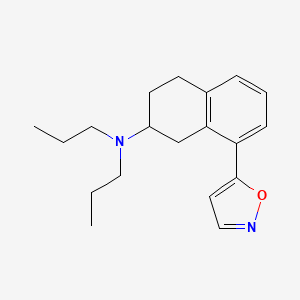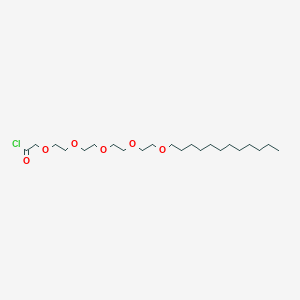
3,6,9,12,15-Pentaoxaheptacosan-1-oyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxaheptacosan-1-oyl chloride is a chemical compound with a complex structure characterized by multiple ether linkages. It is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptacosan-1-oyl chloride typically involves the reaction of 3,6,9,12,15-Pentaoxaheptacosan-1-ol with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxaheptacosan-1-oyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,6,9,12,15-Pentaoxaheptacosan-1-ol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Solvents: Reactions are often carried out in aprotic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: Catalysts like pyridine or triethylamine may be used to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ester.
Scientific Research Applications
3,6,9,12,15-Pentaoxaheptacosan-1-oyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used to modify biomolecules, such as proteins and peptides, to study their functions.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxaheptacosan-1-oyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaheptacosan-1-ol: The parent alcohol of the compound.
3,6,9,12,15-Pentaoxahexacosan-1-ol: A similar compound with one less carbon atom.
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine: A related compound with an azido group.
Uniqueness
3,6,9,12,15-Pentaoxaheptacosan-1-oyl chloride is unique due to its multiple ether linkages and its reactivity with a wide range of nucleophiles. This makes it a versatile compound in various chemical and industrial applications.
Properties
CAS No. |
143244-55-7 |
|---|---|
Molecular Formula |
C22H43ClO6 |
Molecular Weight |
439.0 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]acetyl chloride |
InChI |
InChI=1S/C22H43ClO6/c1-2-3-4-5-6-7-8-9-10-11-12-25-13-14-26-15-16-27-17-18-28-19-20-29-21-22(23)24/h2-21H2,1H3 |
InChI Key |
MUJOQUBDEYCHFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12547653.png)
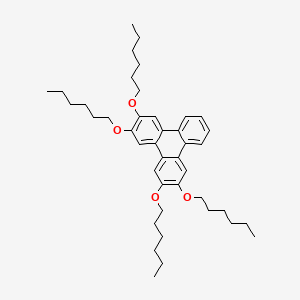
![2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12547665.png)
![3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12547670.png)
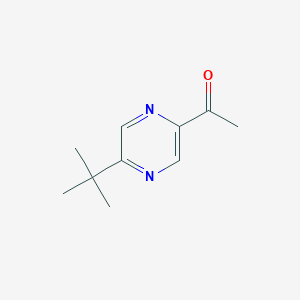
![2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12547678.png)
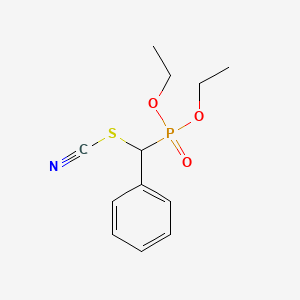
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene](/img/structure/B12547691.png)

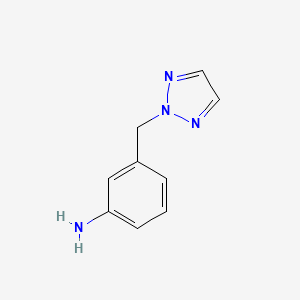
![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)

